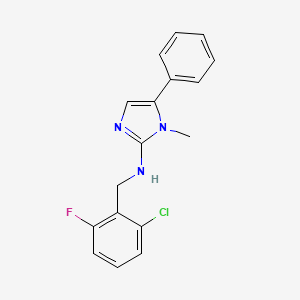![molecular formula C22H13Br5N2O4 B11560662 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11560662.png)
2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by multiple bromine atoms and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the bromination of phenolic compounds. The bromination can be achieved using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . Subsequent steps involve the formation of the imino and benzoate groups through reactions with appropriate amines and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective brominating agents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various substituted phenyl benzoates.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzoate group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOL
- 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of bromine atoms and the benzoate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H13Br5N2O4 |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H13Br5N2O4/c23-14-6-13(20(16(25)7-14)33-22(31)12-4-2-1-3-5-12)10-28-29-19(30)11-32-21-17(26)8-15(24)9-18(21)27/h1-10H,11H2,(H,29,30)/b28-10+ |
InChI Key |
FPSFBEBODPQTJF-ORBVJSQLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide](/img/structure/B11560584.png)
![3,5-dinitro-N'-[(1E)-pentylidene]benzohydrazide](/img/structure/B11560597.png)

![3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560606.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B11560610.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560611.png)
![1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B11560616.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11560620.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B11560621.png)
![2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11560629.png)
![1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium](/img/structure/B11560632.png)
![10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11560648.png)

![4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560655.png)
